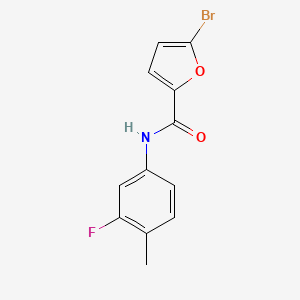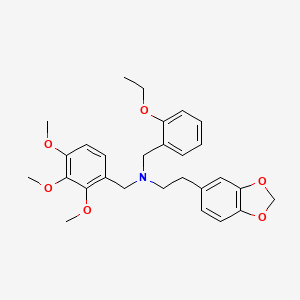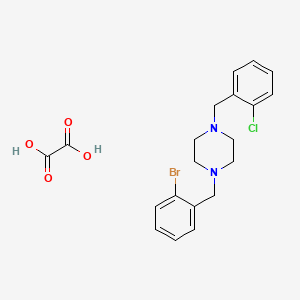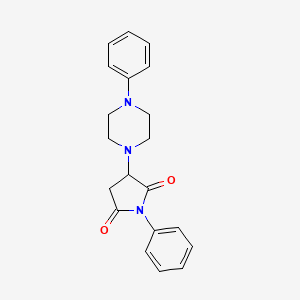![molecular formula C21H24O4 B5232505 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellowish liquid with a molecular formula of C23H26O4 and a molecular weight of 370.45 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the body.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in the body. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to scavenge ROS in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde in lab experiments is its high potency and specificity. It exhibits potent anti-inflammatory and antioxidant effects, making it an ideal candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its high cost and limited availability, which may hinder its widespread use in lab experiments.
Direcciones Futuras
Several future directions can be explored in the study of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. One of the potential areas of research is the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields, such as agrochemicals and materials science.
Métodos De Síntesis
The synthesis of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde involves several steps. The first step is the preparation of 4-hydroxybenzaldehyde, which is then reacted with 4-chloro-2-methoxyphenol to form 4-(4-chloro-2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with allyl bromide and potassium carbonate to form 4-(4-allyloxy-2-methoxyphenoxy)benzaldehyde. Finally, the compound is reacted with 1,4-butanediol and potassium carbonate to form 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.
Propiedades
IUPAC Name |
4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,7-12,15-16H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZKUDODEYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Allyl-2-methoxyphenoxy)butoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)